molecular formula C12H15ClN2O3 B4845169 ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4845169
M. Wt: 270.71 g/mol
InChI Key: NBHSFSDMPDATRK-UHFFFAOYSA-N
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Description

ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE: is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of 3-chloroaniline with ethyl 3-aminopropanoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Quality control measures are implemented to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The chlorine atom in the 3-chloroaniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Hydrolysis: 3-chloroaniline and ethyl 3-aminopropanoate.

    Reduction: 3-chloroaniline and ethyl 3-aminopropanol.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ETHYL 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
  • ETHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
  • ETHYL 3-{[(3-BROMOANILINO)CARBONYL]AMINO}PROPANOATE

Comparison:

  • ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE is unique due to the position of the chlorine atom on the aniline ring, which can influence its reactivity and biological activity.
  • Compounds with different halogen substitutions (e.g., bromine instead of chlorine) may exhibit different chemical and biological properties.
  • The position of the halogen on the aniline ring (e.g., ortho, meta, para) can also affect the compound’s properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-2-18-11(16)6-7-14-12(17)15-10-5-3-4-9(13)8-10/h3-5,8H,2,6-7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHSFSDMPDATRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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